molecular formula C11H17ClNO3P B13996881 Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate CAS No. 92017-23-7

Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate

Cat. No.: B13996881
CAS No.: 92017-23-7
M. Wt: 277.68 g/mol
InChI Key: XYPGQFRGBYZWIT-UHFFFAOYSA-N
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Description

3-chloro-N-diethoxyphosphoryl-4-methyl-aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, a diethoxyphosphoryl group, and a methyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-diethoxyphosphoryl-4-methyl-aniline typically involves the reaction of 4-methyl-aniline with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

4-methyl-aniline+diethyl phosphorochloridate3-chloro-N-diethoxyphosphoryl-4-methyl-aniline\text{4-methyl-aniline} + \text{diethyl phosphorochloridate} \rightarrow \text{3-chloro-N-diethoxyphosphoryl-4-methyl-aniline} 4-methyl-aniline+diethyl phosphorochloridate→3-chloro-N-diethoxyphosphoryl-4-methyl-aniline

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N-diethoxyphosphoryl-4-methyl-aniline may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-diethoxyphosphoryl-4-methyl-aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

3-chloro-N-diethoxyphosphoryl-4-methyl-aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-diethoxyphosphoryl-4-methyl-aniline involves its interaction with specific molecular targets. The diethoxyphosphoryl group can interact with enzymes or receptors, modulating their activity. The chloro and methyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methyl-aniline: Lacks the diethoxyphosphoryl group, resulting in different chemical properties and reactivity.

    N-diethoxyphosphoryl-4-methyl-aniline: Lacks the chloro group, affecting its substitution reactions.

Uniqueness

This article provides a comprehensive overview of 3-chloro-N-diethoxyphosphoryl-4-methyl-aniline, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate is a phosphoramidate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a phosphoramidate functional group, which is known for its diverse biological activities. The compound can be represented as follows:

C2H5O2PN(C6H4ClCH3)\text{C}_2\text{H}_5\text{O}_2\text{P}\text{N}(\text{C}_6\text{H}_4\text{Cl}\text{CH}_3)

The presence of the 3-chloro-4-methylphenyl group is significant as it influences the compound's interaction with biological targets.

Mechanisms of Biological Activity

Phosphoramidates are recognized for their ability to interact with various biological pathways. This compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : Phosphoramidates can act as inhibitors of enzymes involved in critical metabolic pathways. For instance, they may inhibit the activity of neuropathy target esterase (NTE), which is involved in lipid metabolism and nerve function .
  • Antiviral Activity : Some phosphoramidates have shown promise as antiviral agents, potentially inhibiting viral replication through interference with viral enzymes or host cell pathways .
  • Cytotoxic Effects : Research indicates that certain phosphoramidates can induce cytotoxicity in cancer cells, making them candidates for anticancer drug development .

Antiviral Activity

A study highlighted the antiviral properties of phosphoramidates, demonstrating that derivatives exhibit significant activity against various viruses, including HIV and other retroviruses. The mechanism involves inhibition of viral replication through interference with viral enzymes .

Enzyme Interaction Studies

Research has indicated that this compound may inhibit the farnesyl pyrophosphate synthase (FPPS), an enzyme critical in isoprenoid biosynthesis. This inhibition could lead to reduced proliferation of certain cancer cells, as FPPS is implicated in the post-translational modification of proteins that drive oncogenesis .

Data Table: Biological Activities of this compound

Activity Type Mechanism Reference
Enzyme InhibitionInhibition of FPPS
Antiviral ActivityInhibition of viral replication
CytotoxicityInduction of apoptosis in cancer cells

Properties

CAS No.

92017-23-7

Molecular Formula

C11H17ClNO3P

Molecular Weight

277.68 g/mol

IUPAC Name

3-chloro-N-diethoxyphosphoryl-4-methylaniline

InChI

InChI=1S/C11H17ClNO3P/c1-4-15-17(14,16-5-2)13-10-7-6-9(3)11(12)8-10/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

XYPGQFRGBYZWIT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NC1=CC(=C(C=C1)C)Cl)OCC

Origin of Product

United States

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